6-Bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3) is a highly specialized, orthogonally functionalized heterocyclic building block widely utilized in advanced pharmaceutical synthesis and medicinal chemistry. By featuring an iodine atom at the C3 position and a bromine atom at the C6 position, this scaffold exploits the inherent thermodynamic differences in carbon-halogen bond dissociation energies to enable highly regioselective, sequential cross-coupling reactions [1]. The presence of a pre-installed N1-methyl group locks the indazole tautomerization, preventing unwanted side reactions during downstream functionalization. This compound is primarily procured to streamline the synthesis of complex bi-aryl and multi-substituted indazole derivatives, such as NaV1.7 inhibitors and targeted protein degraders, by eliminating the need for early-stage halogenation or protection steps.
Substituting 6-Bromo-3-iodo-1-methyl-1H-indazole with simpler precursors introduces severe process inefficiencies and yield penalties. If a buyer opts for the non-methylated analog (6-bromo-3-iodo-1H-indazole), they must perform an in-house N-alkylation using highly toxic methylating agents like methyl iodide, which typically generates a difficult-to-separate mixture of N1 and N2 regioisomers, often reducing the isolated yield of the desired N1-isomer to roughly 53% after tedious chromatography . Alternatively, starting from 6-bromo-1-methyl-1H-indazole requires a harsh C3-iodination step using N-iodosuccinimide (NIS) at elevated temperatures (up to 150 °C), which degrades sensitive functional groups and adds unnecessary synthetic steps . Finally, attempting to use 3,6-dibromo-1-methyl-1H-indazole removes the orthogonal reactivity afforded by the distinct carbon-halogen bonds, resulting in statistical mixtures during palladium-catalyzed cross-coupling rather than precise C3-first functionalization.
The primary procurement driver for 6-Bromo-3-iodo-1-methyl-1H-indazole is its capacity for perfectly regioselective cross-coupling. Because the C3-I bond is significantly more reactive toward oxidative addition than the C6-Br bond, palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) occur exclusively at the C3 position under mild conditions (60-80 °C). Literature protocols demonstrate that coupling a complex boronic ester at C3 yields isolated products at ~66% efficiency with the C6-bromide remaining completely intact for subsequent functionalization . In contrast, utilizing a 3,6-dibromo-1-methyl-1H-indazole comparator under similar conditions yields a complex statistical mixture of mono-coupled and bis-coupled products, requiring extensive HPLC purification.
| Evidence Dimension | Regioselectivity in primary Pd-catalyzed cross-coupling |
| Target Compound Data | >95% preference for C3-coupling (leaving C6-Br intact) |
| Comparator Or Baseline | 3,6-Dibromo-1-methyl-1H-indazole: Statistical mixture (poor C3 vs C6 discrimination) |
| Quantified Difference | Near-absolute regiocontrol vs. statistical mixture |
| Conditions | Pd(dppf)Cl2, standard boronic acid/ester, 60-80 °C |
Eliminates the need for complex chromatographic separation of regioisomers, drastically increasing downstream yield and throughput.
Procuring the pre-methylated 6-Bromo-3-iodo-1-methyl-1H-indazole eliminates the yield-limiting N-alkylation step required when using the non-methylated 6-bromo-3-iodo-1H-indazole baseline. In-house methylation of the indazole core with methyl iodide and sodium hydride typically yields a mixture of N1 and N2 isomers. Standard industrial preparations report that the isolated yield of the pure N1-methylated product is often limited to roughly 53% after silica gel chromatography due to the formation of the N2-methyl byproduct and associated workup losses . By purchasing the pre-methylated building block, buyers secure 100% N1-isomer purity, bypassing toxic reagents and immediate yield penalties.
| Evidence Dimension | Effective yield of pure N1-methylated intermediate |
| Target Compound Data | 100% (Pre-installed, ready for use) |
| Comparator Or Baseline | 6-Bromo-3-iodo-1H-indazole: ~53% isolated yield after in-house methylation and purification |
| Quantified Difference | ~47% absolute yield recovery and elimination of 1 synthetic step |
| Conditions | NaH, MeI, DMF at 0-20 °C followed by chromatography |
Procuring the pre-methylated scaffold saves a synthetic step, avoids handling highly toxic methyl iodide, and prevents significant yield loss from N2-isomer formation.
For synthetic routes requiring C3-functionalization, starting with 6-bromo-1-methyl-1H-indazole necessitates an aggressive electrophilic iodination. Standard protocols for this transformation require N-iodosuccinimide (NIS) in DMF at highly elevated temperatures (up to 150 °C) . These harsh thermal conditions can lead to thermal degradation of sensitive moieties, require energy-intensive heating and cooling cycles, and demand extensive organic extraction to remove succinimide byproducts. Procuring 6-Bromo-3-iodo-1-methyl-1H-indazole directly bypasses this bottleneck, providing a room-temperature-ready precursor for immediate cross-coupling or metalation.
| Evidence Dimension | Energy and reagent requirements for C3-activation |
| Target Compound Data | Ready for immediate cross-coupling at mild temperatures (60 °C) |
| Comparator Or Baseline | 6-Bromo-1-methyl-1H-indazole: Requires NIS and heating to 150 °C |
| Quantified Difference | Elimination of a 150 °C reaction step and stoichiometric succinimide waste generation |
| Conditions | C3-Iodination vs. Direct Cross-Coupling |
Reduces total synthesis time, energy expenditure, and waste generation, improving the overall processability of advanced API synthesis.
Due to the orthogonal reactivity of the C3-I and C6-Br bonds, this compound is perfectly suited for synthesizing complex pharmaceutical intermediates, such as NaV1.7 inhibitors and BCL6 targeted protein degraders. It allows chemists to perform a Suzuki or Sonogashira coupling at the C3 position first, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C6 position, entirely bypassing intermediate protection or deprotection steps [1].
The distinct electronic and steric environment of this dihalogenated indazole makes it an excellent substrate for regioselective zincation and subsequent electrophilic trapping. AI-driven synthetic route planning platforms specifically identify this building block for highly scalable, cost-effective routes where the C3 position is selectively metalated and alkylated, bypassing more expensive transition-metal catalyzed steps [2].
Because the pre-methylated core guarantees N1-isomer purity, this compound is an ideal starting material for automated, high-throughput library synthesis of di-substituted indazoles. The predictable, stepwise reactivity of the halogens ensures that parallel synthesis platforms generate uniform product distributions without the confounding variables of N-alkylation mixtures or poor regiocontrol.